

(S)-3-Thienylglycine: A Versatile Scaffold in Medicinal Chemistry

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Compound of Interest

Compound Name: (S)-3-Thienylglycine

Cat. No.: B074990

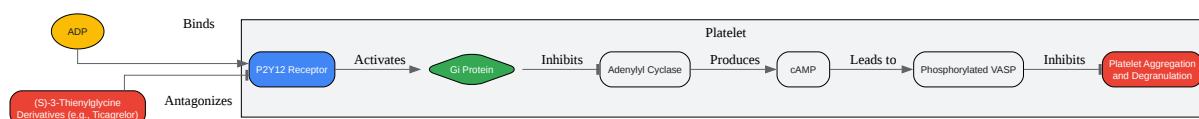
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(S)-3-Thienylglycine, a non-proteinogenic amino acid, has emerged as a valuable building block in medicinal chemistry due to its unique structural features. The thiophene ring, a bioisostere of the phenyl ring, offers modulated physicochemical properties, while the chiral amino acid backbone provides a scaffold for stereoselective synthesis. This document details the application of **(S)-3-Thienylglycine** and its derivatives in the development of antiplatelet agents, N-Methyl-D-Aspartate (NMDA) receptor modulators, and antiviral compounds.

Application in Antiplatelet Drug Discovery

(S)-3-Thienylglycine derivatives are key components in the synthesis of potent antiplatelet agents, particularly antagonists of the P2Y₁₂ receptor. This receptor plays a crucial role in ADP-induced platelet aggregation, a key event in thrombosis.

Signaling Pathway of P2Y₁₂ Receptor Antagonism



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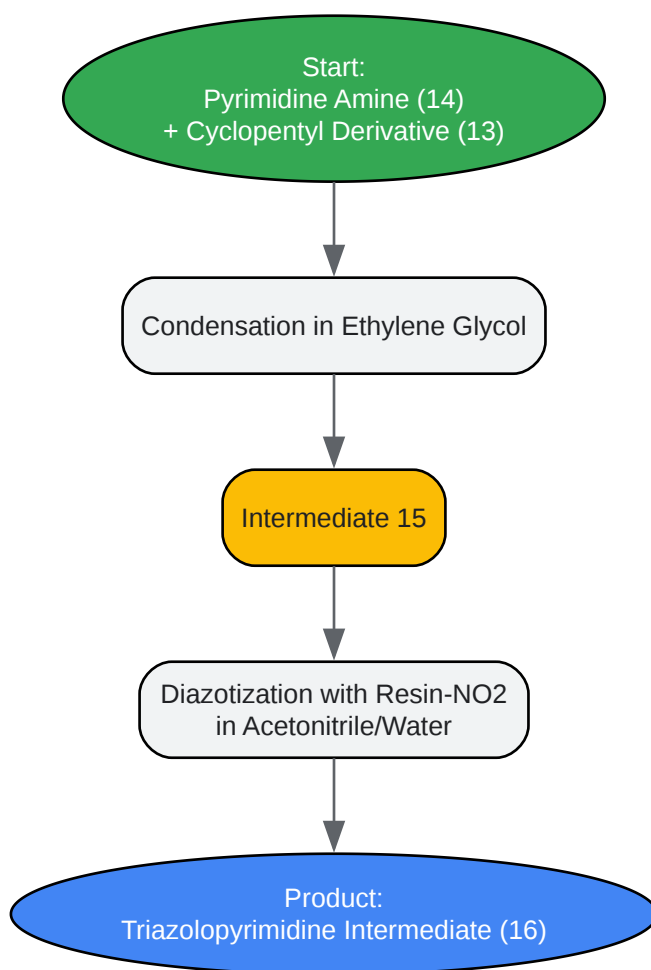
Caption: P2Y12 receptor signaling cascade and its inhibition by **(S)-3-Thienylglycine** derivatives.

Quantitative Data of Thienopyridine P2Y12 Receptor Antagonists

Compound	Target	Activity	Assay	Reference
Ticagrelor	P2Y12 Receptor	Reversible Antagonist	Platelet Aggregation Assay	[1][2]
Prasugrel	P2Y12 Receptor	Irreversible Antagonist	Platelet Aggregation Assay	[2]
DV-127	P2Y12 Receptor	Antagonist	Platelet Aggregation Assay	[3]

Experimental Protocol: Synthesis of a Key Ticagrelor Intermediate

This protocol describes a plausible synthesis of a key intermediate for Ticagrelor, which could be conceptually derived from **(S)-3-thienylglycine** precursors. The synthesis involves the condensation of a pyrimidine amine with a cyclopentyl derivative, followed by diazotization to form the triazolopyrimidine core[4][5].



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Caption: Workflow for the synthesis of a key Ticagrelor intermediate.

Materials:

- Pyrimidine amine derivative (14)
- Cyclopentyl derivative (13)
- Ethylene glycol
- Resin-NO2
- Acetonitrile
- Water

- Ethyl acetate
- n-Heptane
- Hydrochloric acid
- Sodium chloride

Procedure:

- **Condensation:** In a reaction vessel, dissolve the pyrimidine amine derivative (14) and the cyclopentyl derivative (13) in ethylene glycol. Heat the mixture to facilitate the condensation reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, cool the reaction mixture and add water. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate (15) as a syrup[4].
- **Purification:** Dissolve the syrup in ethyl acetate, heat, and add n-heptane to precipitate the purified intermediate. Filter and dry the solid.
- **Diazotization:** Dissolve the intermediate (15) in a mixture of acetonitrile and water. Add Resin-NO₂ to the solution and stir at room temperature. Monitor the reaction by TLC.
- **Isolation:** After the reaction is complete, filter off the resin and wash with dichloromethane. Dilute the filtrate with water and extract the product with an organic solvent.
- **Final Purification:** Wash the organic layer, dry, and concentrate to yield the triazolopyrimidine intermediate (16)[4].

Application as NMDA Receptor Modulators

Derivatives of **(S)-3-thienylglycine** have been investigated as potent and selective modulators of the N-Methyl-D-Aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function.

Quantitative Pharmacological Data of (R)-3-(5-Thienyl)carboxamido-2-aminopropanoic Acid Derivatives

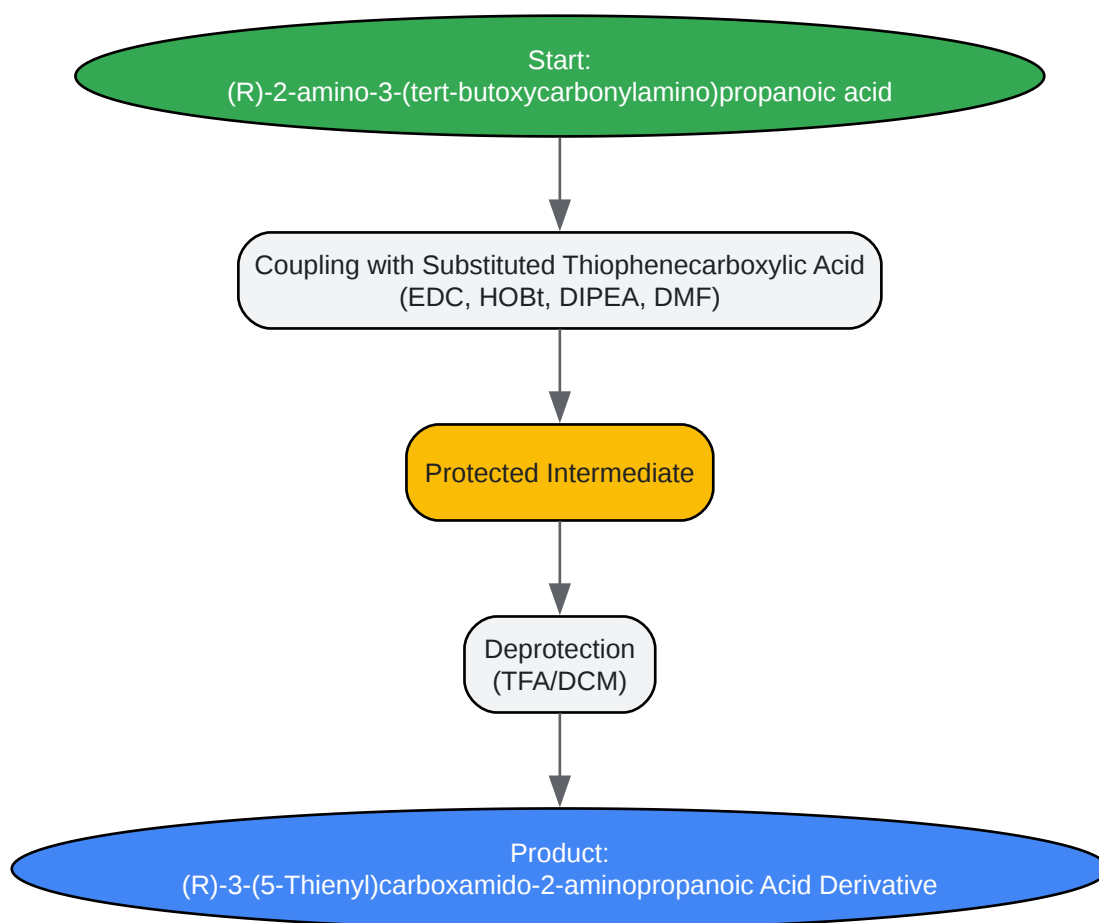
The following table summarizes the potency (EC₅₀) and efficacy (R_{max}) of representative compounds at different NMDA receptor subtypes[6][7].

Compound	GluN1/2A (EC ₅₀ , μM)	GluN1/2A (R _{max} , %)	GluN1/2C (EC ₅₀ , μM)	GluN1/2C (R _{max} , %)	GluN1/2D (EC ₅₀ , μM)	GluN1/2D (R _{max} , %)	8d	8e	8f	8g	8h	8i	8j
	0.018	-	0.0029	-	0.016	-	-	-	-	-	-	-	-

R_{max} is expressed as a percentage of the maximal response to glycine.

Experimental Protocol: Synthesis of (R)-3-(5-Thienyl)carboxamido-2-aminopropanoic Acid Derivatives

This protocol is based on the synthesis of (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid analogues and can be adapted for the thienyl derivatives[8].



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Caption: General workflow for the synthesis of (R)-3-(5-Thienyl)carboxamido-2-aminopropanoic acid derivatives.

Materials:

- (R)-2-amino-3-(tert-butoxycarbonylamino)propanoic acid
- Substituted thiophenecarboxylic acid
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- Hydroxybenzotriazole (HOBT)
- N,N-Diisopropylethylamine (DIPEA)

- N,N-Dimethylformamide (DMF)
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)

Procedure:

- **Coupling Reaction:** To a solution of the substituted thiophenecarboxylic acid in DMF, add EDC, HOBt, and DIPEA. Stir the mixture at room temperature. Add a solution of (R)-2-amino-3-(tert-butoxycarbonylamino)propanoic acid in DMF and continue stirring overnight.
- **Work-up:** Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by flash column chromatography on silica gel.
- **Deprotection:** Dissolve the purified intermediate in a mixture of TFA and DCM. Stir the solution at room temperature until the reaction is complete (monitored by TLC).
- **Isolation:** Concentrate the reaction mixture under reduced pressure. Co-evaporate with a suitable solvent to remove residual TFA. The final product can be further purified by preparative HPLC if necessary.

Application as Antiviral Agents

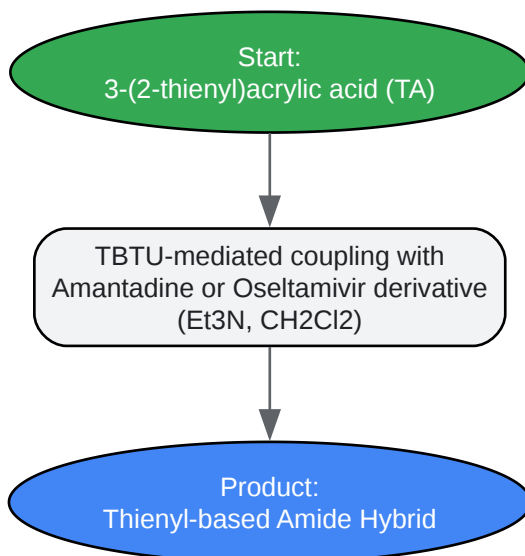
The thienyl moiety is present in various compounds exhibiting antiviral activity. **(S)-3-Thienylglycine** can serve as a scaffold for the synthesis of novel antiviral agents targeting different viruses.

Quantitative Data of Thienyl-Containing Antiviral Compounds

Compound	Virus Target	Activity (IC50)	Assay	Reference
TA-Am (1)	Influenza A (H3N2)	> 241.5 µg/mL	In vitro antiviral assay	[9]
TA-Rim (2)	Influenza A (H3N2)	> 227.1 µg/mL	In vitro antiviral assay	[9]
Boc-Os-Hda-TA (8)	Influenza A (H3N2)	18.52 µg/mL	In vitro antiviral assay	[9]
Thienyl-containing diol derivative	HIV-1 Protease	Nanomolar range	Enzyme inhibition assay	[4]

Experimental Protocol: Synthesis of Thienyl-Based Amides of Anti-influenza Drugs

This protocol describes the synthesis of thienyl-based amides of amantadine and oseltamivir, demonstrating the utility of the thienyl scaffold in developing antiviral agents[9].



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Caption: Synthetic workflow for thienyl-based amides of anti-influenza drugs.

Materials:

- 3-(2-thienyl)acrylic acid (TA)
- Amantadine hydrochloride or Oseltamivir derivative
- O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU)
- Triethylamine (Et₃N)
- Dichloromethane (CH₂Cl₂)

Procedure:

- **Amide Coupling:** To a solution of 3-(2-thienyl)acrylic acid in dichloromethane, add TBTU and triethylamine. Stir the mixture at room temperature to activate the carboxylic acid.
- **Reaction with Amine:** Add the amantadine hydrochloride or oseltamivir derivative to the reaction mixture. Continue stirring at room temperature for 3-4 hours.
- **Work-up:** After the reaction is complete, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- **Purification:** Purify the crude product by column chromatography on silica gel to obtain the final thienyl-based amide hybrid.

Disclaimer: The provided experimental protocols are for informational purposes only and should be adapted and optimized based on specific laboratory conditions and safety guidelines.

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